3-[3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid 3-[3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13319198
InChI: InChI=1S/C13H14N2O5/c1-18-9-5-8(6-10(7-9)19-2)13-14-11(20-15-13)3-4-12(16)17/h5-7H,3-4H2,1-2H3,(H,16,17)
SMILES: COC1=CC(=CC(=C1)C2=NOC(=N2)CCC(=O)O)OC
Molecular Formula: C13H14N2O5
Molecular Weight: 278.26 g/mol

3-[3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid

CAS No.:

Cat. No.: VC13319198

Molecular Formula: C13H14N2O5

Molecular Weight: 278.26 g/mol

* For research use only. Not for human or veterinary use.

3-[3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid -

Specification

Molecular Formula C13H14N2O5
Molecular Weight 278.26 g/mol
IUPAC Name 3-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid
Standard InChI InChI=1S/C13H14N2O5/c1-18-9-5-8(6-10(7-9)19-2)13-14-11(20-15-13)3-4-12(16)17/h5-7H,3-4H2,1-2H3,(H,16,17)
Standard InChI Key YKLWREJOQSRFMG-UHFFFAOYSA-N
SMILES COC1=CC(=CC(=C1)C2=NOC(=N2)CCC(=O)O)OC
Canonical SMILES COC1=CC(=CC(=C1)C2=NOC(=N2)CCC(=O)O)OC

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound’s molecular structure integrates three key components:

  • A 1,2,4-oxadiazole ring, a five-membered heterocycle with two nitrogen and one oxygen atom.

  • A 3,5-dimethoxyphenyl group attached to the oxadiazole’s 3-position, contributing aromaticity and electron-donating methoxy substituents.

  • A propanoic acid chain at the oxadiazole’s 5-position, introducing carboxylic acid functionality for solubility and reactivity .

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS Number500025-28-5
Molecular FormulaC13H14N2O5\text{C}_{13}\text{H}_{14}\text{N}_{2}\text{O}_{5}
Molecular Weight278.26 g/mol
Melting PointNot reported
Boiling PointNot reported
SolubilityLikely polar organic solvents

Synthesis and Reactivity

Synthetic Pathways

The synthesis typically involves multi-step reactions:

  • Oxadiazole Ring Formation: Condensation of a nitrile derivative (e.g., 3,5-dimethoxybenzonitrile) with hydroxylamine or its derivatives under acidic conditions to form the oxadiazole core .

  • Propanoic Acid Attachment: Alkylation or nucleophilic substitution reactions introduce the propanoic acid moiety. For example, coupling a pre-formed oxadiazole intermediate with a bromopropanoic acid derivative .

Key Reactions

  • Esterification: The carboxylic acid group reacts with alcohols to form esters, enhancing lipophilicity for drug delivery .

  • Amidation: Reaction with amines produces amides, a common modification in prodrug design .

  • Electrophilic Substitution: The aromatic methoxy groups direct electrophilic attacks to specific positions on the phenyl ring.

HazardPrecautionary Measures
Skin ContactWear nitrile gloves; wash immediately with soap/water
Eye ExposureUse safety goggles; rinse with water for 15 minutes
InhalationUse fume hood; monitor air quality

Future Directions and Research Gaps

  • Pharmacokinetic Studies: Absorption, distribution, metabolism, and excretion (ADME) profiles remain uncharacterized.

  • Target Identification: High-throughput screening could elucidate specific biological targets (e.g., enzymes, receptors).

  • Toxicity Profiling: Chronic toxicity and carcinogenicity studies are needed to assess therapeutic viability.

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